1-phenyl-2-(1H-pyrazol-1-yl)ethyl acetate
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Overview
Description
1-Phenyl-2-(1H-pyrazol-1-yl)ethyl acetate is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethyl acetate typically involves the reaction of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(1H-pyrazol-1-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst, such as sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of phenyl-pyrazole carboxylic acids or ketones.
Reduction: Formation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-2-(1H-pyrazol-1-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, it can interact with DNA or proteins, affecting cellular processes and potentially leading to anticancer effects.
Comparison with Similar Compounds
1-Phenyl-2-(1H-pyrazol-1-yl)ethyl acetate can be compared with other pyrazole derivatives, such as:
1-Phenyl-2-(1H-pyrazol-1-yl)ethanol: Similar structure but with an alcohol group instead of an acetate group.
1-Phenyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group, leading to different chemical properties and biological activities.
1-Phenyl-3-(1H-pyrazol-1-yl)propane: Longer carbon chain, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
(1-phenyl-2-pyrazol-1-ylethyl) acetate |
InChI |
InChI=1S/C13H14N2O2/c1-11(16)17-13(10-15-9-5-8-14-15)12-6-3-2-4-7-12/h2-9,13H,10H2,1H3 |
InChI Key |
FZBBPYRIYMDYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CN1C=CC=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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